molecular formula C17H21N3O3S B2502260 (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide CAS No. 1436371-26-4

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B2502260
CAS No.: 1436371-26-4
M. Wt: 347.43
InChI Key: IFBAVRYJPZLWRM-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyanocyclopentyl Intermediate: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction involving cyclopentyl bromide and sodium cyanide.

    Coupling with Ethylsulfamoylphenyl Group: The ethylsulfamoylphenyl group can be synthesized by reacting 4-bromoethylbenzene with sulfamide under basic conditions.

    Formation of the Enamide: The final step involves coupling the cyanocyclopentyl intermediate with the ethylsulfamoylphenyl group using a palladium-catalyzed Heck reaction, resulting in the formation of the (E)-enamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted enamides or other derivatives.

Scientific Research Applications

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-3-phenylprop-2-enamide: Lacks the ethylsulfamoyl group, resulting in different chemical properties and reactivity.

    N-(1-Cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide: Contains a methylsulfamoyl group instead of an ethylsulfamoyl group, leading to variations in its biological activity and applications.

Uniqueness

(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide is unique due to the presence of both the cyanocyclopentyl and ethylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-(1-cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-19-24(22,23)15-8-5-14(6-9-15)7-10-16(21)20-17(13-18)11-3-4-12-17/h5-10,19H,2-4,11-12H2,1H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBAVRYJPZLWRM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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